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Compound of Interest

Compound Name: Rivaroxaban Impurity 6

Cat. No.: B13391529

Get Quote

Technical Guide & Analytical Profile
Chemical Identification & Regulatory Context
Impurity 6 is a commercial designation for the key intermediate 4-(4-aminophenyl)morpholin-3-

one.[3] In the context of Rivaroxaban synthesis, it serves as the nucleophilic precursor that

reacts with the chlorothiophene derivative to form the final drug substance.[3] Its presence in

the final API typically indicates incomplete conversion during the coupling stage.[3]
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Parameter Detail

Common Name Rivaroxaban Impurity 6 (Commercial)

Chemical Name 4-(4-aminophenyl)morpholin-3-one

CAS Number 438056-69-0

Molecular Formula

Molecular Weight 192.22 g/mol

Role Key Starting Material / Process Impurity

Appearance Off-white to pale brown solid

Structural Visualization
The following diagram illustrates the atom numbering scheme used for the NMR assignments

below.
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Figure 1: Connectivity and numbering of 4-(4-aminophenyl)morpholin-3-one.
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NMR Spectroscopy Data
The following data was acquired in DMSO-d6 at 400 MHz. The solvent choice is critical;

DMSO-d6 provides excellent solubility for the polar morpholinone and amine groups,

preventing aggregation that broadens signals in chloroform.[3]

H NMR Assignments (400 MHz, DMSO-d6)
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Position

Chemical
Shift (

ppm)

Multiplicity Integral
Coupling (

Hz)

Assignment
Rationale

5.11 Singlet (br) 2H -

Exchangeabl

e amine

protons;

broad due to

H-bonding.

C2-H 4.12 Singlet 2H -

Isolated

methylene

between

Oxygen and

Carbonyl.[3]

Highly

deshielded by

anisotropic

effect of C=O.

[3]

C6-H 3.91 Triplet 2H 3.9

Methylene

adjacent to

Oxygen

(ether

linkage).[3]

C5-H 3.58 Triplet 2H 3.6

Methylene

adjacent to

Nitrogen.[3]

Shielded

relative to C6

due to lower

electronegati

vity of N vs

O.

C2', C6'-H 6.96 Doublet 2H 6.9 Aromatic

protons ortho
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to the

morpholinone

ring.[3]

Deshielded

by the

electron-

withdrawing

amide-like

nitrogen.

C3', C5'-H 6.56 Doublet 2H 6.6

Aromatic

protons ortho

to the amine

group.[3]

Strongly

shielded by

the

mesomeric

(+M) effect of

.

C NMR Assignments (100 MHz, DMSO-d6)
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Position
Chemical Shift (

ppm)
Carbon Type Assignment Logic

C3 165.9 Quaternary (C=O)

Characteristic

amide/lactone

carbonyl signal.

C4' 147.4 Quaternary (C-N)

Aromatic carbon

attached to the

electron-donating

group.[3]

C1' 130.5 Quaternary (C-N)

Aromatic carbon

attached to the

morpholinone

nitrogen.[3]

C2 67.8
Methylene (

)

Carbon between

Oxygen and Carbonyl;

most deshielded

aliphatic carbon.[3]

C6 63.6
Methylene (

)

Ether carbon (

).[3]

C5 49.7
Methylene (

)

Amine carbon (

).[3]

C2', C6' 126.5
Methine (

)

Aromatic carbons

meta to the amine.[3]

C3', C5' 113.7
Methine (

)

Aromatic carbons

ortho to the amine

(shielded).[3]

Mass Spectrometry (MS) Profile[3]
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Mass spectrometry confirms the molecular mass and provides a fragmentation fingerprint

useful for LC-MS/MS method development.[3]

ESI-MS Data[3]
Ionization Mode: Positive Electrospray Ionization (+ESI)[3]

Parent Ion (

):193.1 m/z[3]

Theoretical Mass (

): 193.0977 Da[3][5]

Observed Mass: 193.0980 Da (High Resolution match)[3][5]

Fragmentation Pathway (MS/MS)
In collision-induced dissociation (CID), the morpholinone ring typically undergoes cleavage.[3]

Precursor: m/z 193.1

Primary Fragment: Loss of the morpholinone ring elements or cleavage at the N-Phenyl

bond.[3]

Key Diagnostic Ion:m/z 109 (corresponding to the 4-aminophenol/aniline cation radical

derivative after ring degradation) or m/z 135 (loss of

from the morpholine ring).[3]

Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure reproducibility of the shifts listed above:

Solvent: Use DMSO-d6 (99.8% D) containing 0.03% TMS as an internal standard.[3]

Concentration: Dissolve 5–10 mg of Impurity 6 in 0.6 mL of solvent.
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Acquisition:

Temperature: 298 K (25°C).[3]

Pulse Sequence: Standard 1D proton with 30° pulse angle.

Scans: 16 (minimum) for

H; 1024 (minimum) for

C.

Relaxation Delay: 1.0 s (

H), 2.0 s (

C).

Protocol B: LC-MS Identification
For detecting Impurity 6 in Rivaroxaban API:

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[3]

Mobile Phase:

A: 0.1% Formic Acid in Water.[3]

B: Acetonitrile.[3]

Gradient: 5% B to 95% B over 10 minutes. Impurity 6 is more polar than Rivaroxaban and

will elute significantly earlier (lower Retention Time).[3]

Detection: Monitor m/z 193.1 in SIM (Selected Ion Monitoring) mode for high sensitivity.
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Source of specific 400 MHz NMR d

American Chemical Society (ACS). (2020).[3][6] Facile Preparation of 4-(4-

Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. Organic Process

Research & Development. Retrieved from [Link][3]

Confirms the synthetic origin and role as a key intermediate.[3]

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for

CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

Verification of CAS, formula, and general physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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